

Chemical structure of 2-Chloro-3-methoxy-6-nitropyridine-1-oxide

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Compound of Interest

Compound Name: 2-Chloro-3-methoxy-6-nitropyridine1-oxide

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An In-Depth Technical Guide to the Chemical Structure, Synthesis, and Reactivity of 2-Chloro-3-methoxy-6-nitropyridine-1-oxide

Abstract

This technical guide provides a comprehensive analysis of 2-Chloro-3-methoxy-6-nitropyridine-1-oxide, a specialized heterocyclic compound with significant potential in synthetic and medicinal chemistry. Direct literature on this specific molecule is limited; therefore, this document synthesizes information from foundational principles of pyridine N-oxide chemistry and data on structurally related analogues to construct a detailed profile. We will explore its core chemical structure, propose a logical synthetic pathway, predict its spectroscopic characteristics, and discuss its potential reactivity and applications for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Substituted Pyridine N-Oxides

The pyridine ring is a cornerstone scaffold in medicinal chemistry, found in numerous approved therapeutic agents.^[1] The functionalization of this nucleus is a critical strategy in drug design. Pyridine N-oxides, a class of heterocyclic compounds, serve as highly versatile intermediates in this process.^{[2][3]} The N-oxide functionality fundamentally alters the electronic landscape of the pyridine ring, activating it for both electrophilic and nucleophilic substitution reactions and providing a handle for further transformations.^{[1][4]}

2-Chloro-3-methoxy-6-nitropyridine-1-oxide incorporates several key functional groups onto this activated core: a nitro group, a chloro substituent, and a methoxy group. This combination of an electron-donating group (methoxy) and two powerful electron-withdrawing groups (nitro and the N-oxide itself) on a chlorinated pyridine framework suggests a molecule with a rich and nuanced reactivity profile, making it a potentially valuable building block for the synthesis of complex, biologically active molecules.^{[5][6]}

Molecular Structure and Physicochemical Properties

The core of the molecule is a pyridine ring oxidized at the nitrogen atom. The substituents are arranged to create a highly polarized and reactive system.

Caption: Structure of 2-Chloro-3-methoxy-6-nitropyridine-1-oxide.

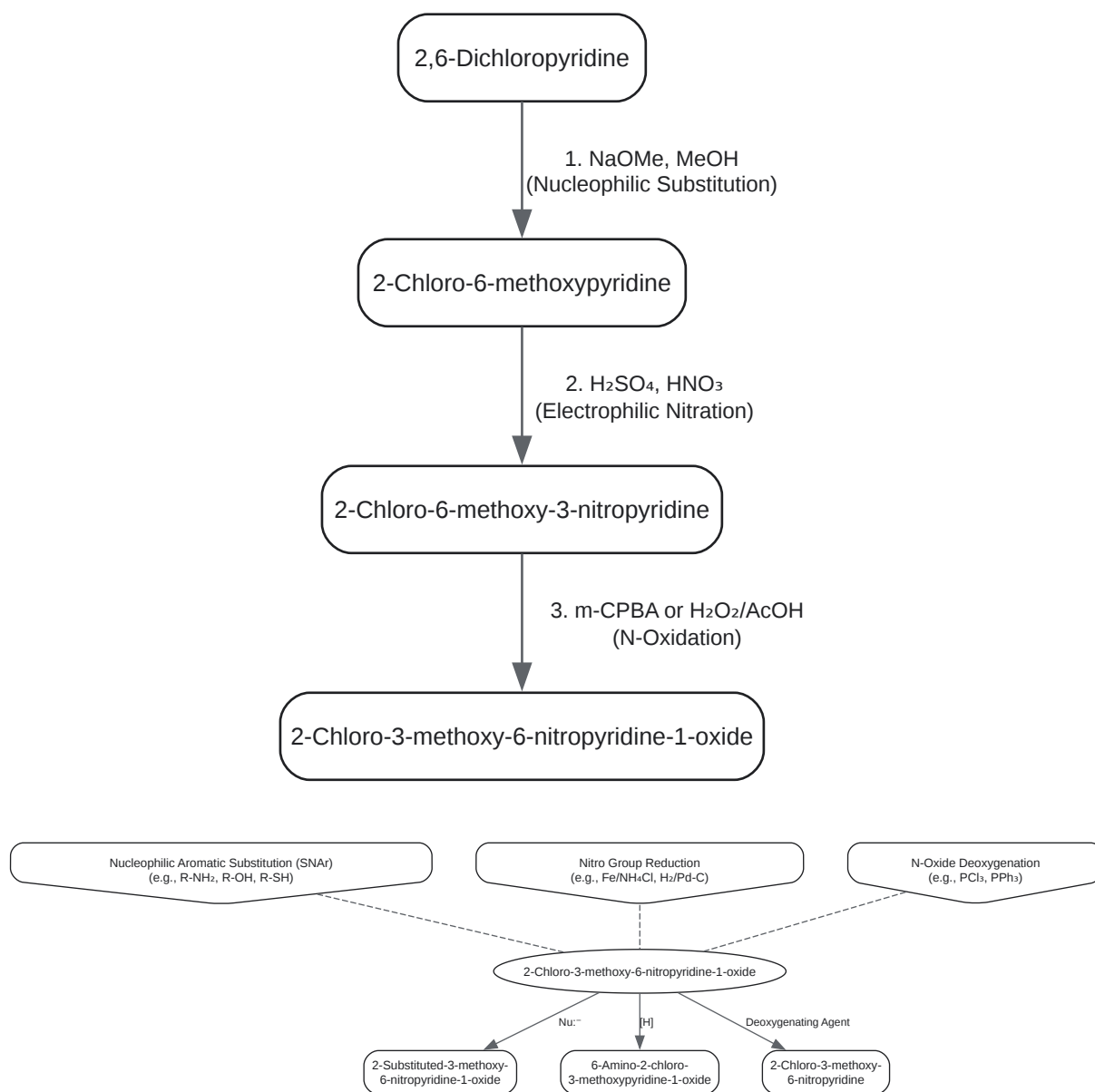
Predicted Physicochemical Properties

Quantitative data for the target molecule is not available. The table below presents data for a structurally similar compound, 2-Chloro-6-methoxy-3-nitropyridine, to provide an estimate.

Property	Predicted Value / Analogue Data	Source
Molecular Formula	C ₆ H ₅ ClN ₂ O ₄	-
Molecular Weight	204.57 g/mol	-
Appearance	Expected to be a yellow or light-colored solid	[6][7]
Melting Point	78-80 °C (for 2-Chloro-6-methoxy-3-nitropyridine)	[6][8][9]
Solubility	Likely soluble in polar organic solvents like ethyl acetate, dichloromethane; slightly soluble in water.	[8]

Proposed Synthetic Pathway

A logical, multi-step synthesis for 2-Chloro-3-methoxy-6-nitropyridine-1-oxide can be designed starting from a commercially available substituted pyridine. The sequence of reactions—methoxylation, nitration, and N-oxidation—is critical to achieving the desired substitution pattern. The electron-donating methoxy group will direct the incoming nitro group, and performing the N-oxidation last avoids potential side reactions during the harsh nitration conditions.



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